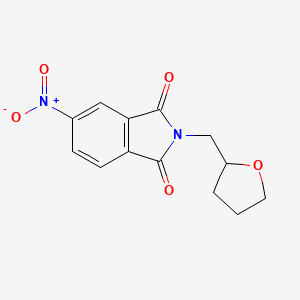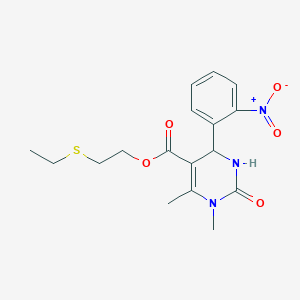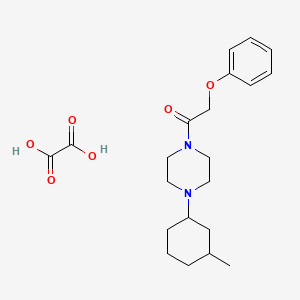
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, also known as NTI, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTI is a potent and selective antagonist of the G protein-coupled receptor, GPR35. This receptor is involved in a variety of physiological processes, including immune function, inflammation, and pain perception.
Mechanism of Action
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione acts as a competitive antagonist of the GPR35 receptor. When 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione binds to the receptor, it prevents the activation of downstream signaling pathways that are involved in pain perception and inflammation. This mechanism of action makes 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new pain medications that could be used to treat a variety of conditions.
Biochemical and Physiological Effects
In addition to its potential applications in pain management, 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have other biochemical and physiological effects. For example, studies have shown that 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione can modulate immune function by inhibiting the production of pro-inflammatory cytokines. This makes 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new treatments for autoimmune diseases and other conditions that involve inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potency and selectivity as a GPR35 antagonist. This makes it a useful tool for studying the role of this receptor in a variety of physiological processes. However, one limitation of using 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo and may limit its potential applications in certain experiments.
Future Directions
There are many potential future directions for 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione research. One area of interest is in the development of new pain medications that target the GPR35 receptor. Another area of interest is in the development of new treatments for autoimmune diseases and other conditions that involve inflammation. Additionally, there is ongoing research into the potential role of GPR35 in other physiological processes, such as metabolism and cardiovascular function. Overall, 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a promising compound that has the potential to be used in a variety of scientific research applications.
Synthesis Methods
The synthesis of 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione involves a multi-step process that begins with the reaction of 2-furancarboxaldehyde with nitromethane to form the nitroalkene intermediate. This intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a Lewis acid catalyst to form the isoindole ring. The final step involves the selective reduction of the nitro group to the corresponding amino group using palladium on carbon as a catalyst.
Scientific Research Applications
5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of pain management. GPR35 has been shown to be involved in the regulation of pain perception, and 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to be a potent and selective antagonist of this receptor. This makes 5-nitro-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione a promising candidate for the development of new pain medications that could be used to treat a variety of conditions, including chronic pain.
properties
IUPAC Name |
5-nitro-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-12-10-4-3-8(15(18)19)6-11(10)13(17)14(12)7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWDLWRKZLWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![5-{3-chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928686.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)

![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)

![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)